2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a carbohydrate-derived lactone that serves as a key building block in synthesizing various enzyme inhibitors. Its structure closely resembles natural substrates of enzymes like human O-GlcNAcase (hOGA) and human lysosomal hexosaminidases (hHexA and hHexB). This structural similarity allows it to act as a competitive inhibitor for these enzymes, making it valuable for studying their activity and potential therapeutic applications. [, , , ]
This compound is synthesized from D-glucosamine hydrochloride through established chemical procedures. It falls under the category of carbohydrate derivatives and more specifically, it is classified as a lactone, which is a cyclic ester formed from the reaction of a hydroxyl group with a carboxylic acid within the same molecule. Its molecular formula is .
The synthesis of 2-acetamido-2-deoxy-D-glucono-1,5-lactone typically follows a multi-step process:
The molecular structure of 2-acetamido-2-deoxy-D-glucono-1,5-lactone features a six-membered lactone ring with an acetamido group at the second carbon position. Key structural characteristics include:
2-Acetamido-2-deoxy-D-glucono-1,5-lactone participates in various chemical reactions, primarily as an enzyme inhibitor:
The mechanism of action for 2-acetamido-2-deoxy-D-glucono-1,5-lactone involves:
The physical and chemical properties of 2-acetamido-2-deoxy-D-glucono-1,5-lactone include:
These properties are crucial for understanding its behavior in biological systems and during synthesis .
The applications of 2-acetamido-2-deoxy-D-glucono-1,5-lactone are diverse and significant:
2-Acetamido-2-deoxy-D-glucono-1,5-lactone is a monosaccharide derivative characterized by a cyclic ester (δ-lactone) structure. Its systematic IUPAC name is N-[(3R,4R,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-oxooxan-3-yl]acetamide, reflecting its stereochemistry and functional groups. The molecular formula is C₈H₁₃NO₆ (molecular weight: 219.19 g/mol). The structure comprises a six-membered 1,5-lactone ring with an acetamido group at the C2 position and hydroxyl groups at C3, C4, and C6. The C1 carbonyl and C2 acetamido groups are critical for its biological activity as an enzyme inhibitor [3] [5] [9].
Common synonyms include:
Stereochemical notation follows the D-series, indicating glucose-like configuration. The compound typically exists as a white to off-white crystalline solid, soluble in water due to its polar functional groups [5] [9].
Table 1: Structural Descriptors of 2-Acetamido-2-deoxy-D-glucono-1,5-Lactone
Property | Value/Descriptor |
---|---|
CAS Registry Number | 19026-22-3 |
Molecular Formula | C₈H₁₃NO₆ |
Molar Mass | 219.19 g/mol |
Key Stereocenters | C3 (R), C4 (R), C5 (S), C6 (R) |
Lactone Type | 1,5-δ-lactone |
SMILES | O=C1OC@HC@@HC@H[C@H]1NC(C)=O |
InChI Key | NELQYZRSPDCGRQ-DBRKOABJSA-N |
The compound emerged in the 1960s during investigations into enzyme inhibition mechanisms. Early work demonstrated its potent inhibition of β-N-acetyl-D-glucosaminidase (hexosaminidase), attributed to its structural mimicry of the oxazolinium ion transition state during glycoside hydrolysis [6] [7]. This discovery positioned it as a foundational template for designing transition-state analog inhibitors. Research in the 1980s–1990s expanded its applications in glycosidase kinetics, revealing competitive inhibition patterns. Recent studies (post-2020) have leveraged modern synthetic and computational techniques to derivatize the core structure, enhancing inhibitory potency and exploring selectivity [4] [6].
As a glyconolactone, this compound is intrinsically unstable in aqueous solutions, undergoing hydrolysis to the linear gluconic acid form. This reactivity underpins its biological function: it mimics the planar sp²-hybridized geometry of glycosidase transition states. Specifically, the lactone carbonyl emulates the oxocarbenium ion intermediate, while the C2-acetamido group aligns with substrate-assisted catalysis mechanisms in GH84 (O-GlcNAcase) and GH20 (hexosaminidase) enzyme families [4] [8]. Its ability to perturb O-GlcNAc cycling—a critical post-translational modification—links it to cellular signaling pathways governing metabolism, stress response, and proteostasis [4].
This lactone is a privileged scaffold for developing nanomolar inhibitors targeting human enzymes:
Recent derivatives, such as sulfonylhydrazones (e.g., 1-naphthalenesulfonylhydrazone, 5f), exhibit dual inhibition:
Table 2: Pharmacological Profile of Key Derivatives
Derivative | hOGA Inhibition (Ki, nM) | hHexB Inhibition (Ki, nM) | Selectivity (hHexB/hOGA) |
---|---|---|---|
Parent lactone | ~100–500* | ~100–500* | ~1 |
1-Naphthalenesulfonylhydrazone | 27 | 6.8 | 0.25 |
4-Bromobenzenesulfonylhydrazone | 38 | 9.7 | 0.26 |
*Estimated from early studies; precise values depend on assay conditions [4] [8].
Synthetic routes involve:
Computational studies (QM/MM optimizations) confirm binding in an s-cis conformation, with the lactone ring and sulfonylhydrazone moiety forming hydrogen bonds to catalytic residues [4]. Despite high potency, achieving selectivity between hOGA and hHexB remains challenging due to mechanistic parallels in their active sites [2] [4]. Current research focuses on structural modifications to enhance selectivity for therapeutic applications in neurodegeneration and diabetes.
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2